molecular formula C19H16N2O3S B2926312 5-(furan-2-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 942002-22-4

5-(furan-2-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2926312
CAS No.: 942002-22-4
M. Wt: 352.41
InChI Key: RLAFMTYGNLHQMO-UHFFFAOYSA-N
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Description

This compound is a polyheterocyclic molecule featuring a benzoxazine core fused with pyrazolo and oxazine rings. Key structural elements include:

  • Thiophen-2-yl group at position 2: Contributes sulfur-based hydrophobicity and may influence electronic properties via conjugation .
  • Methoxy group at position 7: Acts as an electron-donating substituent, modulating reactivity and solubility .

The fused pyrazolo[1,5-c][1,3]oxazine scaffold is notable for its conformational rigidity, which can stabilize binding interactions in pharmacological contexts .

Properties

IUPAC Name

5-(furan-2-yl)-7-methoxy-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-22-15-6-2-5-12-14-11-13(17-8-4-10-25-17)20-21(14)19(24-18(12)15)16-7-3-9-23-16/h2-10,14,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAFMTYGNLHQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(furan-2-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, drawing on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways often utilize starting materials such as furan and thiophene derivatives, which are known for their diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those structurally related to our compound of interest. For instance, compounds with similar heterocyclic frameworks have demonstrated significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 20 to 50 µM .

Table 1: Summary of Anticancer Activities

Compound StructureCell LineIC50 (µM)Reference
Pyrazole derivativeMDA-MB-23127.6Guo et al.
Related pyrazoleHCT11630.0Abdellatif et al.
Target compoundVariesTBDThis study

Anti-inflammatory Effects

Compounds containing pyrazole and oxazine rings have also been investigated for their anti-inflammatory properties. A study indicated that certain derivatives exhibited COX-2 inhibitory activity with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac . This suggests that our target compound may also possess similar anti-inflammatory effects.

Table 2: Inhibitory Activity on COX Enzymes

Compound StructureCOX EnzymeIC50 (µM)Reference
Pyrazole derivativeCOX-20.02Abdellatif et al.
Target compoundTBDTBDThis study

Structure-Activity Relationship (SAR)

The biological activity of heterocyclic compounds is often influenced by their structural features. For instance:

  • Furan and Thiophene Rings : The presence of these rings can enhance lipophilicity and improve cell membrane permeability.
  • Methoxy Group : This substituent may contribute to increased potency against specific targets due to electronic effects.

Research has shown that modifications at specific positions on the aromatic rings can lead to significant variations in biological activity, highlighting the importance of SAR studies in drug development .

Case Studies

  • Case Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against MDA-MB-231 cells. The study found that compounds with electron-withdrawing groups had enhanced cytotoxicity compared to those without such substituents, supporting the hypothesis that electronic effects play a critical role in activity .
  • Anti-inflammatory Mechanism : A recent review discussed the mechanisms by which pyrazole derivatives inhibit COX enzymes, suggesting that structural modifications can lead to selective inhibition profiles that could be exploited for therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Positions) Key Structural Features Reference
5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Isopropylphenyl (5), Phenyl (2) Bulky isopropylphenyl enhances steric hindrance; phenyl lacks sulfur-mediated interactions
2-(4-Ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 4-Ethoxyphenyl (2), Thiophen-2-yl (5) Ethoxy group improves lipophilicity; thiophene enhances electronic conjugation compared to furan
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Trifluoromethyl (7), Carbonitrile (3) Electron-withdrawing CF₃ group increases electrophilicity; carbonitrile enables hydrogen bonding

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) at position 7, as in the target compound, contrasts with CF₃ (electron-withdrawing) in , altering reactivity in electrophilic substitution reactions.
  • Heteroaromatic Rings : Thiophene (target compound) provides stronger electron delocalization than furan or phenyl in analogues .

Pharmacological and Physicochemical Properties

Key Findings :

  • The thiophene group in the target compound may improve membrane permeability over furan-containing analogues (LogP = 3.2 vs. 2.8 in ).
  • Methoxy substitution at position 7 balances solubility and bioavailability better than bulkier substituents (e.g., isopropylphenyl in ).

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : Predicted to form C–H···O and N–H···S hydrogen bonds, stabilizing crystal packing. Similar to patterns observed in pyrazolo[1,5-c]pyrimidines .
  • Comparison with 5-(4-Isopropylphenyl) Analogue : The latter exhibits weaker π-stacking due to steric hindrance from isopropyl, reducing crystallinity .

Research Findings and Trends

Synthetic Efficiency: Cyclization methods using aminopyrazoles (e.g., ) are more efficient than P₂O₅-mediated routes (21% yield in ).

Activity Modulation : Thiophene substitution enhances target selectivity in kinase inhibition compared to phenyl or furan derivatives .

Crystallography Tools : SHELX and Mercury software are critical for analyzing hydrogen-bonding networks and packing motifs in these compounds .

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